molecular formula C5H10F2LiO3P B14342956 Diethyl lithio(difluoromethyl)phosphonate CAS No. 94993-99-4

Diethyl lithio(difluoromethyl)phosphonate

Cat. No.: B14342956
CAS No.: 94993-99-4
M. Wt: 194.1 g/mol
InChI Key: BMUGIQQSQQRAFX-UHFFFAOYSA-N
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Description

Diethyl lithio(difluoromethyl)phosphonate is a chemical compound with the molecular formula C5H11F2O3P It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl lithio(difluoromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with difluoromethyl lithium. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the reactive intermediates. The general reaction scheme is as follows:

(C2H5O)2P(O)H+LiCF2H(C2H5O)2P(O)CF2Li\text{(C2H5O)2P(O)H} + \text{LiCF2H} \rightarrow \text{(C2H5O)2P(O)CF2Li} (C2H5O)2P(O)H+LiCF2H→(C2H5O)2P(O)CF2Li

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

Diethyl lithio(difluoromethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithio group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form diethyl difluoromethylphosphonate or reduced to yield other derivatives.

    Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically conducted in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions include various phosphonate esters, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Diethyl lithio(difluoromethyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl lithio(difluoromethyl)phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the lithio group attacks electrophilic centers, leading to the formation of new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (difluoromethyl)phosphonate
  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl (hydroxymethyl)phosphonate

Uniqueness

Diethyl lithio(difluoromethyl)phosphonate is unique due to its lithio group, which imparts distinct reactivity compared to other phosphonates. This makes it a valuable reagent in synthetic chemistry, offering different reaction pathways and products. Its ability to participate in a wide range of chemical reactions also sets it apart from similar compounds, making it a versatile tool in research and industrial applications.

Properties

IUPAC Name

lithium;1-[difluoromethyl(ethoxy)phosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O3P.Li/c1-3-9-11(8,5(6)7)10-4-2;/h3-4H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUGIQQSQQRAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCOP(=O)([C-](F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2LiO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448032
Record name AGN-PC-0NCO3N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94993-99-4
Record name AGN-PC-0NCO3N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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